テノフォビルジベンジルオキシイソプロピルカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir Dibenzyloxy Isopropyl Carbamate is a synthetic compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial domains. It is a prodrug of tenofovir, an antiviral drug widely used to treat HIV and hepatitis B infections. The compound’s molecular formula is C27H32N5O6P, and it has a molecular weight of 553.55 g/mol .
科学的研究の応用
Tenofovir Dibenzyloxy Isopropyl Carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of related compounds.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: As a prodrug of tenofovir, it is extensively researched for its antiviral properties, particularly against HIV and hepatitis B.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.
作用機序
Target of Action
Tenofovir Dibenzyloxy Isopropyl Carbamate primarily targets the viral reverse transcriptase enzyme . This enzyme is crucial for viral replication in HIV-1 and Hepatitis B infections . By inhibiting this enzyme, the compound prevents the elongation of viral DNA chains, thereby disrupting the replication process .
Mode of Action
Once activated by bi-phosphorylation, Tenofovir Dibenzyloxy Isopropyl Carbamate acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, with an inhibitory constant of approximately 0.022 micromolar . This inhibition blocks the enzyme necessary for viral production in HIV-infected individuals .
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the reverse transcriptase enzyme . This disruption prevents the formation of new viral particles, thereby reducing the viral load in the body.
Result of Action
The primary result of Tenofovir Dibenzyloxy Isopropyl Carbamate’s action is a reduction in viral load. By inhibiting the reverse transcriptase enzyme, the compound prevents the replication of the virus, thereby reducing the number of viral particles in the body . This can lead to improved health outcomes in individuals with HIV-1 and Hepatitis B infections.
準備方法
The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, a phase transfer catalyst, and optionally a dehydrating agent, in a suitable solvent . Another method involves reacting tenofovir with 2-bromopropane in the presence of a phase-transfer catalyst . These methods are designed to ensure high yield and purity of the final product.
化学反応の分析
Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Hydrolysis: The compound can be hydrolyzed to release tenofovir, which is the active antiviral agent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of Tenofovir Dibenzyloxy Isopropyl Carbamate yields tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate .
類似化合物との比較
Tenofovir Dibenzyloxy Isopropyl Carbamate is unique compared to other similar compounds due to its specific chemical structure and prodrug nature. Similar compounds include:
Tenofovir Disoproxil: Another prodrug of tenofovir, commonly used in combination therapies for HIV and hepatitis B.
Tenofovir Alafenamide: A newer prodrug with improved pharmacokinetic properties and reduced toxicity.
These compounds share the same active metabolite, tenofovir diphosphate, but differ in their pharmacokinetics and side effect profiles.
特性
CAS番号 |
1391052-09-7 |
---|---|
分子式 |
C27H32N5O6P |
分子量 |
553.556 |
IUPAC名 |
propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |
InChIキー |
BOCUFFJMDAIOMR-OAQYLSRUSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
同義語 |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。